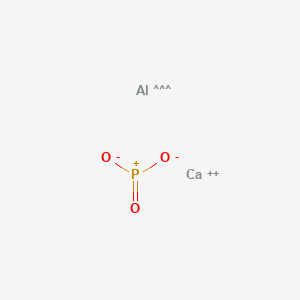

Calcium aluminum phosphonate

Description

Properties

CAS No. |

1318-42-9 |

|---|---|

Molecular Formula |

AlCaO3P+ |

Molecular Weight |

146.03 |

InChI |

InChI=1S/Al.Ca.HO3P/c;;1-4(2)3/h;;(H,1,2,3)/q;+2;/p-1 |

InChI Key |

GJNUCCVNISIVSO-UHFFFAOYSA-M |

SMILES |

[O-][P+](=O)[O-].[Al].[Ca+2] |

Synonyms |

CALCIUM ALUMINUM PHOSPHATE |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Calcium Aluminum Phosphonate Architectures

Solution-Phase Synthesis Approaches

Solution-phase synthesis offers a versatile platform for the creation of calcium-aluminum-phosphonate materials, allowing for precise control over the final product's characteristics through methods such as precipitation, controlled crystallization, and the use of organic ligands.

Precipitation Methods and Controlled Crystallization

Precipitation is a fundamental technique in the synthesis of calcium-aluminum-phosphonates, involving the formation of a solid material from a solution. Controlled crystallization, a refinement of this process, focuses on directing the growth of crystals to achieve desired morphologies and properties. These methods are widely employed due to their scalability and the ability to produce a range of materials, from amorphous powders to well-defined crystalline structures. researchgate.netscielo.org.mx For instance, pure and crystallized calcium phosphate (B84403) powders with a hydroxyapatite (B223615) structure have been successfully synthesized using a continuous precipitation method. scielo.org.mx The process often involves the careful addition of precursor solutions to induce supersaturation and subsequent precipitation. scielo.org.mxmdpi.com

The effectiveness of phosphonates in controlling the crystallization of sparingly soluble salts like calcium carbonate is well-documented. ugr.es They can act as scale inhibitors and crystal growth modifiers, highlighting their dual role in both promoting and directing the formation of crystalline phases. ugr.es The interaction of phosphonates with aluminum ions can also influence hydration and precipitation processes, leading to the formation of layered calcium phosphonate (B1237965) structures. researchgate.net

The pH of the reaction solution and the molar ratios of the calcium, aluminum, and phosphonate precursors are critical parameters that significantly influence the phase, composition, and morphology of the resulting materials. mdpi.comresearchgate.netnih.gov

Influence of pH: The acidity or alkalinity of the synthesis medium dictates the speciation of both the metal ions and the phosphonate ligands, thereby controlling the nucleation and growth of the final product. nih.govwasserdreinull.de For example, in the synthesis of calcium phosphates, acidic conditions (pH 5) can lead to the formation of the monetite (CaHPO₄) phase, while neutral (pH 7) and alkaline (pH 10) conditions favor the formation of hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂). nih.gov Similarly, the synthesis of aluminum ammonium (B1175870) calcium phosphates shows a dependency of product morphology on pH, with rod-like shapes forming at lower pH and spherical grains at higher pH values. researchgate.net The pH also affects the deprotonation of phosphonate groups, which in turn influences their ability to complex with metal ions. wasserdreinull.de

Molar Ratios of Precursors: The stoichiometry of the reactants is a key determinant of the final compound's composition. researchgate.netgoogle.com.na Varying the Ca/P molar ratio, for instance, is a common strategy to control the phase of calcium phosphate precipitates. mdpi.comgoogle.com.na In the synthesis of aluminum ammonium calcium phosphates, altering the molar ratios of Al³⁺:Ca²⁺:PO₄³⁻ has been shown to directly impact the composition of the final product. researchgate.net For example, a Ca/P molar ratio of 1.67 is often used to synthesize hydroxyapatite. scielo.org.mx The molar ratios can be precisely controlled by adjusting the concentrations of the precursor solutions, such as calcium nitrate (B79036) and ammonium dihydrogen phosphate. scielo.org.mx

Table 1: Effect of pH on Calcium Phosphate Phases

| pH | Resulting Phase(s) | Crystal System | Morphology |

|---|---|---|---|

| 5 | Monetite (CaHPO₄) | Triclinic | Cubic-like |

| 7 | Monetite & Hydroxyapatite | - | - |

| 10 | Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) | Hexagonal | Rod-like |

Data sourced from research on the influence of pH on calcium phosphate nanostructures. nih.gov

Table 2: Influence of Molar Ratios on Aluminum Ammonium Calcium Phosphate Composition

| Molar Ratio (Al³⁺:Ca²⁺:PO₄³⁻) | Resulting Product Composition |

|---|---|

| 0.31:0.62:1 | Specific composition of aluminum ammonium calcium phosphate |

| 0.5:0.5:1 | Varied composition of aluminum ammonium calcium phosphate |

| 0.72:0.22:1 | Different composition of aluminum ammonium calcium phosphate |

This table illustrates the impact of precursor molar ratios on the final product as demonstrated in the synthesis of modified aluminum phosphates. researchgate.net

Organic ligands and the process of co-precipitation introduce additional layers of control in the synthesis of calcium-aluminum-phosphonate architectures, enabling the formation of hybrid materials with tailored properties.

Role of Organic Ligands: Organic ligands, particularly those containing phosphonate groups, play a crucial role in directing the structure and functionality of the final material. researchgate.netstmarytx.edu These ligands can chelate with metal ions, influencing the nucleation and growth of the crystal lattice. researchgate.net For example, amino-tris-(methylene phosphonate) (AMP) has been used to synthesize a polymeric calcium-AMP complex where the AMP ligand chelates multiple calcium ions. researchgate.net The addition of phosphonic acid to diimide ligands can increase their water solubility, expanding their potential applications in forming hybrid metal-organic complexes. stmarytx.edu Furthermore, phosphonate additives can act as inhibitors, controlling the precipitation of scale-forming salts. researchgate.netlubrizol.com

Co-precipitation: Co-precipitation involves the simultaneous precipitation of more than one substance from a solution. This method is particularly useful for creating mixed-metal phosphonates or for incorporating specific functionalities. For instance, the co-precipitation of calcium carbonate and calcium phosphonate has been observed to facilitate the attachment of inhibitors to calcite surfaces. researchgate.net In the synthesis of flame-retardant materials, phosphate-intercalated calcium-aluminum hydrotalcites have been prepared via a co-precipitation method. mdpi.comresearchgate.net This technique allows for the creation of finely structured materials with enhanced properties, such as improved flame retardancy. mdpi.com

Influence of pH and Molar Ratios of Precursors

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from solutions at elevated temperatures and pressures. mdpi.com These methods are particularly effective for producing metal phosphonates with well-defined structures and porosities. mdpi.comacs.org

In a typical hydrothermal synthesis, reactants are sealed in a Teflon-lined autoclave and heated, allowing for the crystallization of products that may not be stable at ambient conditions. researchgate.netfrontiersin.org This approach has been used to prepare a variety of aluminum phosphonates, including a novel aluminum 3-aminopropylphosphonate sulfate (B86663) hydrate (B1144303). researchgate.net Solvothermal synthesis is a similar process where a non-aqueous solvent is used, which can influence the resulting product's morphology and properties. mdpi.comjim.org.cn For example, calcium phosphate microspheres have been synthesized via a microwave-assisted solvothermal method using a mixed solvent of water and ethylene (B1197577) glycol. jim.org.cn

Template-directed synthesis is a sophisticated strategy used within hydrothermal and solvothermal methods to control the morphology and structure of the final product. acs.orgnih.gov This approach utilizes organic molecules or colloidal structures as templates to guide the formation of the inorganic framework.

For instance, colloidal spheres of a PAA–Ca²⁺–H₂O complex have been used as a template to synthesize spherical calcium bisphosphonate/calcium polyacrylate composites. acs.orgnih.gov The template not only dictates the spherical shape and submicrometer size of the final product but also provides the calcium ions necessary for the formation of the calcium bisphosphonate. acs.orgnih.gov In the synthesis of porous aluminum phosphonates, organic templates like 1,3-diaminopropane-N,N,N',N'-tetraacetic acid have been employed to generate materials with higher BET surface area and crystallinity compared to those synthesized without a template. mdpi.comresearchgate.net The use of templates allows for the creation of hybrid systems with tailored porosities and functionalities, which is crucial for applications in areas such as catalysis and gene delivery. acs.orgmdpi.com

Mechanochemical Synthesis

Mechanochemical synthesis is a solvent-free or low-solvent method that utilizes mechanical energy, such as grinding or milling, to induce chemical reactions and phase transformations. mdpi.com This approach is gaining attention as a green and efficient alternative to traditional solution-based methods. mdpi.comrsc.org

Mechanochemistry has been successfully applied to the gram-scale synthesis of phosphonate-based metal-organic frameworks (MOFs). chemrxiv.orgresearchgate.net In this process, solid reactants are ground together, often with a small amount of liquid to facilitate the reaction, leading to the formation of the desired product. This method has been used to produce new mixed-ligand phosphonate-based MOFs with applications in proton conduction. chemrxiv.orgresearchgate.net The technique is valued for its simplicity, speed, and potential for scalability, making it an attractive option for the industrial production of calcium-aluminum-phosphonate materials. mdpi.com

Solid-State Reaction Pathways

Solid-state reaction methods represent a conventional approach for synthesizing multicomponent inorganic compounds like calcium-aluminum-phosphonates. This methodology involves the intimate mixing of solid precursor materials followed by calcination at elevated temperatures. rsc.org The process relies on the thermal decomposition of reactants and the subsequent solid-state diffusion of ions to form the desired crystalline product. rsc.org The primary advantage of this technique is its simplicity and ability to produce bulk quantities of material with a well-defined crystal structure. rsc.org

The selection of precursors is a critical step in designing a solid-state synthesis route. For calcium-aluminum-phosphonate, suitable precursors could include a calcium source such as calcium oxide (CaO) or calcium carbonate (CaCO₃), an aluminum source like aluminum oxide (Al₂O₃) or aluminum hydroxide (B78521) (Al(OH)₃), and a phosphorus source, typically a stable phosphonate compound or phosphoric acid. rsc.orgscbt.com The reactivity and thermal stability of these precursors significantly influence the reaction kinetics and the final phase purity of the product. scbt.com For instance, calcium aluminum oxide is noted for its high thermal stability and ability to form stable complexes, which can be advantageous in solid-state reactions. scbt.com

The reaction mechanism proceeds through several stages. Initially, as the temperature increases, the precursors may undergo decomposition to form more reactive species. Subsequently, diffusion of the constituent ions (Ca²⁺, Al³⁺, and phosphonate anions) occurs at the interfaces of the precursor particles. This diffusion process is often the rate-limiting step and requires high temperatures to overcome the energy barriers for ionic transport in the solid state. rsc.org As the reaction progresses, nucleation of the new calcium-aluminum-phosphonate phase occurs, followed by crystal growth. The final product's crystallinity and microstructure are highly dependent on the calcination temperature, duration, and the heating/cooling rates. rsc.org

Table 1: Key Parameters in Solid-State Synthesis of Calcium-Aluminum-Phosphonates

| Parameter | Influence on Synthesis | Research Findings |

|---|---|---|

| Precursor Type | Affects reactivity, decomposition temperature, and final product stoichiometry. | Combinations of various phosphate and calcium sources can be used to synthesize apatites and related compounds. rsc.org The choice of precursor can lead to variations in stoichiometry and phase composition. mdpi.com |

| Calcination Temperature | Governs reaction kinetics, diffusion rates, and the crystalline phase formed. | High temperatures generally lead to better crystallinity. rsc.org For example, in calcium phosphate synthesis, temperatures above 700°C can lead to the decomposition of certain phases like β-TCP. rsc.org |

| Reaction Time | Determines the completeness of the reaction and the extent of crystal growth. | Longer reaction times at optimal temperatures typically result in a more homogeneous and well-crystallized product. |

| Mixing Method | Influences the homogeneity of the precursor mixture and the diffusion distances between reacting particles. | Thorough mixing, often achieved through ball milling, is crucial for ensuring a complete reaction and avoiding the formation of secondary phases. tandfonline.com |

Biomimetic and Bio-inspired Synthesis Methodologies

Biomimetic and bio-inspired synthesis strategies aim to replicate the natural processes of biomineralization, which occur under mild conditions of temperature, pressure, and pH. innovationnewsnetwork.com These approaches are particularly appealing for creating advanced materials with controlled nanostructures, compositions, and functionalities that resemble those found in biological tissues like bone and teeth. innovationnewsnetwork.commdpi.com The core principle of biomimetic synthesis lies in using organic molecules or templates to direct the nucleation and growth of inorganic crystals, a concept that can be extended from calcium phosphates to more complex calcium-aluminum-phosphonate systems. nih.gov

In this context, macromolecules such as proteins, peptides, and polysaccharides serve as templates. nih.gov These organic molecules possess functional groups (e.g., carboxyl, hydroxyl, amino) that can chelate calcium and aluminum ions and form hydrogen bonds with phosphonate groups. nih.gov This interaction at the molecular level allows for precise control over the crystallization process, leading to materials with hierarchical structures and tailored properties. mdpi.comnih.gov The use of natural polymers like collagen, gelatin, and chitosan, or synthetic polymers, provides a scaffold for the in-situ mineralization of the inorganic phase. nih.gov This strategy is fundamentally different from simply mixing pre-formed components, as it fosters a more intimate interaction between the organic and inorganic phases. nih.gov

Bio-inspired approaches also involve mimicking the composition and nanostructure of natural bone, which is a composite of nanocrystalline apatite and collagen. mdpi.comtandfonline.com By analogy, calcium-aluminum-phosphonate nanoparticles can be synthesized in the presence of a polymer matrix to create a bio-inspired composite. tandfonline.com These methods often utilize soft chemistry routes, such as precipitation from aqueous solutions at body temperature, which helps in retaining the hydrated and nanosized characteristics of the resulting crystals. innovationnewsnetwork.comnih.gov The versatility of these methods allows for the incorporation of various ions and bioactive molecules, enhancing the material's functionality for specific applications. innovationnewsnetwork.com

Table 2: Comparison of Biomimetic and Conventional Synthesis

| Feature | Biomimetic/Bio-inspired Synthesis | Conventional (e.g., Solid-State) Synthesis |

|---|---|---|

| Reaction Conditions | Mild (e.g., body temperature, neutral pH). innovationnewsnetwork.com | Harsh (high temperatures, >700°C). rsc.org |

| Structural Control | High control over nano/microstructure and morphology. nih.gov | Limited control, often results in bulk, polycrystalline materials. rsc.org |

| Product Characteristics | Nanocrystalline, hydrated, often in composite form. innovationnewsnetwork.comnih.gov | Crystalline, dehydrated, bulk powder. rsc.org |

| Organic-Inorganic Interface | Intimate, molecular-level interaction. nih.gov | Simple physical mixture. nih.gov |

| Inspiration | Mimics natural biomineralization processes. mdpi.com | Based on traditional ceramic and materials processing. |

In-situ Formation Mechanisms in Complex Matrices

The in-situ formation of calcium phosphonate-based layers is a key mechanism in the retardation of Portland cement hydration. researchgate.netrice.edu When phosphonic acids, such as nitrilotris(methylene)phosphonic acid (H₆ntmp), are introduced into a cement slurry, they interact with the mineral phases of the cement. rice.eduresearchgate.net The process begins with the phosphonic acid promoting the dissolution of calcium ions from the cement grains, particularly from phases like tricalcium silicate (B1173343) (C₃S) and tricalcium aluminate (C₃A). researchgate.netrice.edu This creates a localized, supersaturated solution of a metastable, soluble calcium phosphonate complex at the surface of the cement particles. researchgate.net

Following this initial dissolution, the soluble calcium phosphonate complex undergoes a rearrangement and precipitates onto the hydrating surfaces of the cement minerals. researchgate.net This precipitation forms a thin, layered calcium phosphonate coating that is rich in calcium and phosphorus. rice.eduresearchgate.net Spectroscopic analyses have shown this coating to be structurally related to compounds like [Ca(H₄ntmp)(H₂O)]∞. rice.eduresearchgate.net This in-situ formed layer acts as a physical barrier, inhibiting further hydration of the cement grains by blocking the diffusion of water to the unhydrated mineral surfaces. researchgate.netresearchgate.net It also functions as a nucleation inhibitor, preventing the growth of calcium-silicate-hydrate (C-S-H), the primary binding phase in hydrated cement. rice.edu

Interfacial reaction methods offer a versatile route for the in-situ formation of calcium phosphonate-based composites, particularly for encapsulating other materials within a calcium phosphonate matrix. researchgate.net A notable example is the water/oil/water (W/O/W) emulsion technique. researchgate.net In this method, an aqueous solution containing one of the precursors (e.g., a soluble phosphonate salt) and the material to be encapsulated is dispersed as fine droplets within an oil phase to form a W/O emulsion. This emulsion is then dispersed in a second aqueous phase containing the other precursor (e.g., a calcium salt). The reaction occurs at the interface between the inner water droplets and the outer water phase, leading to the formation of a calcium phosphonate shell around the encapsulated material. researchgate.net

This method allows for the direct incorporation of a wide range of materials, including inorganic powders like zirconia (ZrO₂) and alumina (B75360) (Al₂O₃), as well as biomaterials, into a crystalline calcium phosphate or phosphonate matrix. researchgate.net The process can be finely controlled to produce core-shell structures. nih.gov For instance, core-shell biocomposite fibers have been prepared using wet spinning methods where the interfacial reaction leads to the deposition of the calcium- and phosphorus-containing layer on the outer surface of the fiber. nih.gov

Another approach involves using colloidal templates to direct the formation of composite spheres. acs.orgnih.gov For example, colloidal spheres of a polyacrylic acid-Ca²⁺ complex can be used as a template. acs.orgnih.gov These templates provide unsaturated, coordinated calcium ions. When a phosphonate source, such as 1,4-bis(phosphomethyl)piperazine (BPMP), is introduced, it reacts with the available calcium ions at the surface of the template, resulting in the formation of a uniform, spherical calcium bisphosphonate/calcium polyacrylate composite. acs.orgnih.gov This method provides excellent control over the size and morphology of the final composite particles. acs.org

Formation in Cementitious Systems

Precursor Chemistry and Design for Calcium-Aluminum-Phosphonate Materials

The properties of calcium-aluminum-phosphonate materials are intrinsically linked to the chemistry of the precursors used in their synthesis. The design and selection of appropriate calcium, aluminum, and phosphonate precursors are therefore crucial for controlling the stoichiometry, crystal phase, morphology, and functionality of the final product. mdpi.comnih.gov

For the calcium and aluminum components, a variety of inorganic salts or alkoxides can be employed. mdpi.com Common calcium precursors include calcium nitrate (Ca(NO₃)₂), calcium chloride (CaCl₂), and calcium hydroxide (Ca(OH)₂), while aluminum precursors can range from aluminum nitrate (Al(NO₃)₃) to aluminum isopropoxide [Al(OⁱPr)₃]. rsc.orgacs.org The choice of precursor anion (e.g., nitrate vs. chloride) can influence the pH of the reaction solution and the potential for incorporation of impurities into the final structure. mdpi.comnih.gov The use of organometallic precursors like alkoxides often allows for synthesis in organic solvents via sol-gel routes, offering better control over homogeneity at a molecular level. mdpi.comacs.org

The design of the phosphonate precursor is particularly important as it introduces the organic component in organophosphonate materials, allowing for significant functionalization. wikipedia.org Phosphonic acids (R-PO(OH)₂) or their esters can be designed with various organic groups (R) to impart specific properties. wikipedia.org For example, using amino-functionalized phosphonates can introduce sites for further chemical modification or alter the material's surface charge. researchgate.net The number of phosphonate groups on the ligand (e.g., monophosphonate vs. bisphosphonate) will dictate the connectivity and dimensionality of the resulting metal-phosphonate framework. wikipedia.orgresearchgate.net The reaction of phosphorus trichloride (B1173362) or phosphorous acid with organic molecules provides a versatile platform for creating a wide array of custom-designed phosphonate precursors. wikipedia.org

The stoichiometry of the precursors in the reaction mixture, along with parameters like pH and solvent, directly impacts the final product. mdpi.com For instance, the Ca/P ratio in the precursor solution is a key determinant of the phase composition in calcium phosphate synthesis, a principle that extends to more complex Ca-Al-P systems. nih.gov

Table 3: Overview of Precursor Types and Their Roles

| Precursor Type | Examples | Role in Synthesis |

|---|---|---|

| Calcium Source | Ca(NO₃)₂, Ca(OH)₂, Calcium Acetate | Provides the Ca²⁺ ions for the material's backbone. The choice affects solubility and reaction pH. rsc.orgnih.gov |

| Aluminum Source | Al(NO₃)₃, AlCl₃, [Al(OⁱPr)₃]₄ | Provides the Al³⁺ ions. Alkoxides are often used for sol-gel methods. acs.org |

| Phosphonate Source | Phosphonic acids (R-PO(OH)₂), Phosphonate esters | Provides the phosphonate linker, determines the organic functionality and can control the framework's dimensionality. wikipedia.orgresearchgate.net |

| Organic Template/Matrix | Polyacrylic acid (PAA), Gelatin, Chitosan | Used in biomimetic and composite synthesis to direct crystal growth and control morphology. nih.govacs.org |

Advanced Structural Elucidation and Spectroscopic Characterization of Calcium Aluminum Phosphonate Architectures

Diffraction Techniques for Crystalline and Amorphous Phases

Diffraction techniques are fundamental in determining the atomic arrangement within both well-ordered crystalline lattices and less-ordered amorphous phases of calcium-aluminum-phosphonates.

Single-Crystal X-ray Diffraction (SCXRD) for Coordination Networks

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional structure of crystalline calcium-aluminum-phosphonate coordination networks. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering a detailed view of the molecular architecture.

For instance, the crystal structure of a calcium salt of amino-tris(methylene phosphonate) (AMP) was determined using SCXRD. scispace.comresearchgate.net The analysis revealed a monoclinic crystal system with the space group P2₁/n. scispace.comresearchgate.net The calcium ion (Ca²⁺) is in a slightly distorted octahedral environment, coordinated to five phosphonate (B1237965) oxygen atoms and one water molecule. scispace.comresearchgate.net The Ca-O(P) bond lengths were found to range from 2.2924(14) to 2.3356(14) Å, and the Ca-O(H₂O) bond distance is 2.3693(17) Å. scispace.comresearchgate.net This detailed structural information highlights the polymeric nature of the compound, where multiple Ca²⁺ ions are chelated by the AMP ligands, forming a complex coordination network. scispace.comresearchgate.net

In another example, the structure of [Ca(H₄ntmp)(H₂O)]∞·3.5(H₂O), derived from nitrilotris(methylene)triphosphonic acid (H₆ntmp), was confirmed by SCXRD. rice.edu The calcium atoms exhibit octahedral coordination with five phosphonate oxygen atoms and one water molecule. rice.edu The Ca-O bond distances in this structure fall within the range of 2.305(2) to 2.511(1) Å. rice.edu

Similarly, the structures of several carboxy-diphosphonate compounds involving calcium and other alkaline-earth metals have been elucidated. csic.esacs.orgacs.org For example, in a calcium-containing compound with N,N-bis(phosphonomethyl)-2-aminoisobutyric acid (PAIBA), the Ca²⁺ ion is in a pentagonal bipyramidal coordination environment. acs.org The Ca-O bond distances in this structure are in the range of 2.296–2.412 Å. acs.org

Table 1: Crystallographic Data for Selected Calcium-Containing Phosphonates

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|

| Ca-AMP | Monoclinic | P2₁/n | 11.3382(5) | 8.4555(4) | 15.5254(7) | 90.6551 | 1488.33(12) | 4 |

| [Ca(H₄ntmp)(H₂O)]∞ | - | - | - | - | - | - | - | - |

| Ca-PAIBA | - | - | - | - | - | - | - | - |

Data for [Ca(H₄ntmp)(H₂O)]∞ and Ca-PAIBA not fully available in the provided search results.

Powder X-ray Diffraction (PXRD) for Phase Identification and Structural Refinement

Powder X-ray diffraction (PXRD) is an essential tool for the phase identification of polycrystalline calcium-aluminum-phosphonate materials. mdpi.comccp14.ac.ukmarshall.edu By comparing the experimental diffraction pattern to databases of known materials, the crystalline phases present in a sample can be identified. marshall.edu PXRD is also crucial for assessing the purity of a synthesized compound. mdpi.com

Beyond phase identification, PXRD data can be used for structural refinement using methods like the Rietveld refinement. mdpi.comresearchgate.net This process involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data, allowing for the refinement of lattice parameters, atomic positions, and other structural details. mdpi.com For instance, in the study of four calcium-phosphonate phases, including Ca(C₆H₅-PO₃)·2H₂O and Ca(C₄H₉-PO₃)·H₂O, structural models were obtained by combining synchrotron powder diffraction data with solid-state NMR and computational methods. researchgate.net

PXRD is also instrumental in studying the formation and transformation of calcium phosphonates. For example, the mechanochemical synthesis of calcium-deficient hydroxyapatite (B223615) has been monitored using PXRD, revealing the transformation of starting materials like brushite (CaHPO₄·2H₂O) and CaO into the final product. nih.gov The technique has also been used to characterize layered aluminum phosphonates, where the intense peaks at low angles in the PXRD patterns are indicative of a layered structure. mdpi.comcapes.gov.br

Spectroscopic Investigations of Local Chemical Environments and Bonding

Spectroscopic techniques provide valuable insights into the local chemical environments and bonding within calcium-aluminum-phosphonate structures, complementing the long-range structural information obtained from diffraction methods.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful probe of the local atomic environment in solid materials.

³¹P solid-state NMR spectroscopy is highly sensitive to the coordination environment of the phosphorus atoms in phosphonate ligands. researchgate.netmdpi-res.com The chemical shift and the chemical shift anisotropy (CSA) of the ³¹P nucleus are influenced by the number and type of metal ions coordinated to the phosphonate oxygen atoms, as well as the protonation state of the phosphonate group. researchgate.netmdpi-res.com

In a study of various metal phosphonates, it was shown that different coordination modes of the phosphinate groups result in distinct signals in the ³¹P MAS and CP/MAS NMR spectra, with chemical shifts appearing in a broad range. mdpi-res.com For calcium phosphonates, ³¹P NMR has been used to differentiate between singly deprotonated (R-PO₂(OH)⁻) and fully deprotonated (R-PO₃²⁻) forms of the phosphonate ligand. researchgate.net The ³¹P chemical shift anisotropy parameters can be particularly useful in elucidating the local structure around the phosphonate groups. researchgate.net For example, the ³¹P Δcs values for phosphonate groups (43-49 ppm) are significantly larger than those for HPO₄ groups (23-37 ppm). researchgate.net

Furthermore, ³¹P MAS NMR has been employed to study the reaction of nitrilotris(methylene)phosphonic acid (H₆ntmp) with calcium-containing minerals, revealing the formation of various calcium phosphonate species on the surface. rice.edu

Table 2: Representative ³¹P NMR Chemical Shifts for Phosphonate Groups in Different Environments

| Compound/Coordination Mode | ³¹P Chemical Shift (ppm) | Reference |

|---|---|---|

| PBP(Me)₂⁻ in three different coordination modes | 80.6 ± 2, 61.6 ± 4, 31.5 ± 1 | mdpi-res.com |

| Phosphonate groups in Ca-phosphonates (Δcs) | 43-49 | researchgate.net |

²⁷Al solid-state NMR spectroscopy is a crucial technique for determining the coordination number of aluminum atoms in calcium-aluminum-phosphonates. mdpi-res.comcuni.cz The isotropic chemical shift of ²⁷Al is highly dependent on its coordination environment, allowing for the distinction between tetrahedral ([AlO₄]), penta-coordinated ([AlO₅]), and octahedral ([AlO₆]) aluminum. cuni.cz

Typically, octahedrally coordinated aluminum ([AlO₆]) resonates in the region of 0-20 ppm, while tetrahedrally coordinated aluminum ([AlO₄]) appears in the range of 50-80 ppm. cuni.cz Penta-coordinated aluminum ([AlO₅]) signals are usually found between 30 and 40 ppm.

In the study of calcium aluminates, high-resolution ²⁷Al NMR has shown that the structures of anhydrous calcium aluminates like CaAl₂O₄ and CaAl₄O₇ consist of aluminum-oxygen tetrahedra. During the hydration of calcium-alumina catalysts, a transformation from [AlO₄] to [AlO₆] coordination is observed. Conversely, thermolysis leads to a shift from [AlO₆] to [AlO₄].

In layered aluminum phenylphosphonate, ²⁷Al NMR spectroscopy confirmed the presence of only octahedrally coordinated aluminum atoms. capes.gov.br The study of binuclear aluminum complexes with alizarin (B75676) using ²⁷Al solid-state NMR revealed two distinct families of structures. "Open structures" exhibit typical chemical shifts for hexacoordinated aluminum near 0 ppm, while "closed structures" show strained environments with chemical shifts around 22-25 ppm, extending the range for hexa-coordinated aluminum. pascal-man.com

Table 3: Typical ²⁷Al NMR Chemical Shift Ranges for Different Aluminum Coordination Environments

| Aluminum Coordination | Typical Chemical Shift Range (ppm) |

|---|---|

| Octahedral ([AlO₆]) | 0 - 20 |

| Penta-coordinated ([AlO₅]) | 30 - 40 |

29Si NMR for Silicate (B1173343) Interactions in Composites

Solid-state 29Si Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) spectroscopy is a powerful, non-destructive technique for probing the local environment of silicon atoms within calcium silicate-based materials. mdpi.comrsc.org This method is particularly valuable for characterizing the silicate structures in composites where calcium aluminum phosphonates are integrated. The chemical shift in a 29Si NMR spectrum provides information about the degree of condensation of the SiO4 tetrahedra, denoted as Qn species, where 'n' represents the number of other silicate tetrahedra attached to the central silicon atom via an oxygen bridge. mdpi.comnih.gov

In the context of calcium-aluminum-phosphonate silicate composites, 29Si MAS NMR can distinguish between anhydrous and hydrated silicate phases. mdpi.com For instance, the hydration of calcium silicate phases, such as tricalcium silicate (C3S) and dicalcium silicate (C2S), leads to the formation of calcium-silicate-hydrate (C-S-H) gel, which can be monitored by the appearance and evolution of specific Qn signals in the NMR spectrum. mdpi.com Research on materials like Biodentine™, a calcium silicate-based cement, has demonstrated the utility of 29Si MAS NMR in quantifying the extent of hydration and determining the mean silicate chain length of the C-S-H gel. mdpi.com

The deconvolution of overlapping signals in 29Si MAS NMR spectra allows for the quantification of different silicate phases, such as alite and belite, in complex mixtures like Portland cement. rsc.org This quantitative capability is crucial for understanding how the incorporation of calcium aluminum phosphonate might influence the hydration kinetics and the final structure of the silicate matrix. The chemical shift anisotropy (CSA) parameters, which can be determined from high-field 29Si MAS NMR, offer further insights into the electronic and geometric environment of the SiO4 tetrahedra, allowing for a clearer distinction between different types of silicate condensation. nih.gov

Table 1: Representative 29Si NMR Chemical Shift Ranges for Silicate Species

| Silicate Species (Qn) | Description | Typical Chemical Shift Range (ppm) |

| Q0 | Isolated SiO4 tetrahedra | -68 to -75 |

| Q1 | End-chain SiO4 tetrahedra | -78 to -82 |

| Q2 | Middle-chain SiO4 tetrahedra | -84 to -88 |

| Q3 | Branching SiO4 tetrahedra | -92 to -102 |

| Q4 | Fully condensed SiO4 tetrahedra | -107 to -112 |

Note: The exact chemical shifts can vary depending on the specific crystalline or amorphous structure and the presence of other elements in the vicinity.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in calcium-aluminum-phosphonate architectures. mdpi.com These techniques probe the vibrational modes of molecules, providing a characteristic fingerprint of the material's chemical composition. horiba.com

FTIR spectroscopy is particularly sensitive to polar functional groups. In the analysis of calcium phosphonate materials, FTIR can identify the characteristic vibrations of the phosphate (B84403) (PO43-) group. researchgate.net The primary vibrational modes of the P-O bonds in the PO43- group are typically observed in specific regions of the infrared spectrum. researchgate.net Furthermore, FTIR can detect the presence of other functional groups that may be incorporated into the structure, such as carbonate (CO32-) and hydroxyl (OH-) groups. researchgate.net

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is complementary to FTIR and is particularly effective for analyzing non-polar bonds and symmetric vibrations. horiba.com For instance, in the study of calcium titanate phosphors, Raman spectroscopy was used to identify the lattice vibration modes of Ca-TiO3 and other active modes that were not easily detectable by FTIR. The combination of both FTIR and Raman provides a more complete picture of the vibrational characteristics of the material.

Table 2: Typical Vibrational Frequencies for Functional Groups in Calcium Phosphonates

| Functional Group | Vibrational Mode | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |

| PO4³⁻ | ν1 (symmetric stretching) | ~960 | ~960 |

| ν2 (bending) | ~470 | ~470 | |

| ν3 (asymmetric stretching) | 1000-1120 | 1000-1120 | |

| ν4 (bending) | 550-600 | 550-600 | |

| HPO4²⁻ | P-OH stretching | ~862 | ~862 |

| Al-O | Stretching | 500-700 | 500-700 |

| OH⁻ | Stretching | ~3570 | ~3570 |

| Libration (bending) | ~630 | ~630 | |

| CO3²⁻ | ν3 (asymmetric stretching) | ~1415 | ~1415 |

Note: These are approximate ranges and can be influenced by the crystalline environment and interactions with other ions. researchgate.netpocketdentistry.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. azom.com XPS is invaluable for characterizing the surface of calcium-aluminum-phosphonate materials, as the surface chemistry often governs their interaction with the surrounding environment. azom.comrsc.org

The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. azom.com The binding energy of the ejected photoelectrons is characteristic of the element and its oxidation state. asminternational.org For calcium-aluminum-phosphonate, XPS can determine the atomic ratio of calcium, aluminum, and phosphorus on the surface. rsc.org

Furthermore, high-resolution XPS scans of the individual elemental peaks can reveal subtle shifts in binding energy, which provide information about the chemical bonding environment. For example, the binding energy of the P 2p and O 1s peaks can help to distinguish between phosphonate and phosphate groups on the surface. researchgate.net Similarly, the Al 2p and Ca 2p spectra can provide insights into their coordination and oxidation states. rsc.org XPS depth profiling, which involves sputtering away the surface layers with an ion beam, can be used to investigate the chemical composition as a function of depth. avs.org

Table 3: Representative XPS Binding Energies for Elements in Calcium Aluminum Phosphonates

| Element | Photoelectron Peak | Typical Binding Energy (eV) | Information Provided |

| Ca | Ca 2p3/2 | ~347 | Presence and oxidation state of calcium |

| Al | Al 2p | ~74 | Presence and oxidation state of aluminum |

| P | P 2p | ~133 | Presence and oxidation state of phosphorus (distinguishes phosphonate vs. phosphate) |

| O | O 1s | ~531 | Presence of oxides, hydroxides, and phosphates/phosphonates |

| C | C 1s | ~285 | Adventitious carbon (for calibration), presence of carbonates |

| Si | Si 2p | ~102 | Presence of silicates in composites |

Note: Binding energies are approximate and can shift depending on the chemical environment. The C 1s peak from adventitious carbon is often used for charge correction of the energy scale. rsc.orgresearchgate.netrsc.org

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Hydration Behavior

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. linseis.com It is a powerful tool for investigating the thermal stability, decomposition pathways, and hydration/dehydration behavior of calcium-aluminum-phosphonate materials. water360.com.au

In a typical TGA experiment, a sample is heated at a constant rate, and the mass loss is recorded. The resulting TGA curve provides quantitative information about the different stages of decomposition. For hydrated calcium-aluminum-phosphonate, the initial mass loss observed at lower temperatures (typically below 200°C) corresponds to the removal of adsorbed and loosely bound water. linseis.com Mass loss at higher temperatures can be attributed to the decomposition of hydrated phases, the release of chemically bound water, and the breakdown of the phosphonate groups. water360.com.auresearchgate.net

The derivative of the TGA curve, known as the Derivative Thermogravimetric (DTG) curve, shows the rate of mass change and can help to identify the temperatures at which the decomposition processes occur most rapidly. By coupling TGA with other techniques such as mass spectrometry (TGA-MS) or Fourier transform infrared spectroscopy (TGA-FTIR), the evolved gases during decomposition can be identified, providing a more detailed understanding of the reaction mechanisms. water360.com.au For instance, in the study of calcium aluminate cements, TGA has been used to quantify the different hydrated phases based on their specific decomposition temperatures. water360.com.au

Table 4: Typical Decomposition Stages for Hydrated Calcium Aluminate Phosphonates in TGA

| Temperature Range (°C) | Process | Evolved Species |

| 30 - 200 | Dehydration of physically adsorbed and interlayer water | H₂O |

| 200 - 400 | Decomposition of hydrated crystalline phases (e.g., calcium aluminate hydrates) | H₂O |

| 400 - 600 | Dehydroxylation and initial decomposition of phosphonate groups | H₂O, PxOy fragments |

| > 600 | Further decomposition and phase transformations | PxOy, CO₂ (if carbonates are present) |

Note: The specific temperature ranges and decomposition products can vary significantly based on the exact composition and crystalline structure of the material. linseis.comresearchgate.net

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) for Morphology and Elemental Distribution

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface topography. nih.gov It is widely used to study the morphology, particle size, and surface texture of calcium-aluminum-phosphonate materials. mdpi.comrsc.org SEM images can reveal details about the shape of the particles (e.g., spherical, plate-like, or irregular), their degree of agglomeration, and the porosity of the material. acs.org

In addition to imaging, SEM is often equipped with an Energy Dispersive X-ray Spectroscopy (EDS or EDX) detector. mdpi.com EDS allows for the elemental analysis of the sample by detecting the characteristic X-rays emitted from the material when it is bombarded with the electron beam. rsc.org This provides qualitative and semi-quantitative information about the elemental composition of the sample. nih.gov By mapping the distribution of elements across the surface, EDS can be used to assess the homogeneity of the calcium, aluminum, and phosphorus distribution within the material. acs.org This is particularly useful for analyzing composites to see how the different components are integrated. rsc.org

For example, in the study of aluminum phosphate nanoplates, SEM revealed their thin, plate-like morphology, while the coupled EDS analysis confirmed the presence of aluminum and phosphorus. mdpi.com Similarly, in the investigation of calcium phosphate nucleation, SEM combined with EDS was used to identify the morphology and elemental composition of the formed structures, indicating an amorphous calcium phosphate phase at early stages. rsc.org

Table 5: Information Obtainable from SEM-EDS Analysis of Calcium Aluminum Phosphonates

| Analytical Mode | Information Provided | Relevance to Ca-Al-Phosphonate |

| Secondary Electron (SE) Imaging | Surface topography, morphology, particle size and shape | Visualization of the microscale structure of the phosphonate material. |

| Backscattered Electron (BSE) Imaging | Compositional contrast (heavier elements appear brighter) | Identification of different phases based on atomic number contrast. |

| Energy Dispersive X-ray (EDS) Point Analysis | Elemental composition at a specific point | Determination of the local Ca:Al:P ratio. |

| Energy Dispersive X-ray (EDS) Elemental Mapping | Spatial distribution of elements | Visualization of the homogeneity of Ca, Al, and P distribution. |

Transmission Electron Microscopy (TEM) for Nanostructure and Interfacial Studies

Transmission Electron Microscopy (TEM) is an indispensable technique for the high-resolution visualization and analysis of calcium-aluminum-phosphonate materials at the nanoscale. mdpi.com By utilizing a beam of transmitted electrons, TEM provides detailed insights into the morphology, size distribution, crystallinity, and interfacial features of these complex architectures, which are critical for understanding their structure-property relationships. mdpi.comnanocomposix.com

TEM analysis reveals the diverse morphologies that calcium-aluminum-phosphonate materials can adopt depending on the synthetic conditions. Researchers have reported various nanostructures, including nanoplates, rod-like particles, and irregular aggregates. For instance, studies on related aluminum phosphonate systems have shown the formation of extremely thin, transparent nanoplates, sometimes organized into hierarchical structures. mdpi.com In other cases, such as with organically functionalized aluminum phosphonates, the morphology can be irregular, composed of smaller, rod-like nanoparticles typically in the range of 20–30 nm. mdpi.com Similarly, the investigation of calcium phosphonate complexes has demonstrated the ability to control particle morphology, yielding structures that can be varied by adjusting reaction parameters. nih.gov For calcium-aluminum-phosphonate systems, a combination of these morphologies could be expected, with the specific outcome being highly dependent on the Ca:Al ratio, the nature of the phosphonate ligand, and the synthesis methodology (e.g., co-precipitation, hydrothermal, or sol-gel methods). mdpi.comnih.govsapub.org

High-resolution TEM (HRTEM) further allows for the visualization of the crystal lattice, providing direct evidence of the material's crystallinity and the presence of any defects. scispace.com In well-ordered calcium-aluminum-phosphonate nanostructures, HRTEM can resolve the atomic planes, allowing for the measurement of d-spacings which can be correlated with X-ray diffraction (XRD) data to confirm the crystalline phase. researchgate.net

Selected Area Electron Diffraction (SAED) is a powerful TEM-based technique used to determine the crystalline nature of the material. imim.pl By focusing the electron beam on a specific area of the sample, a diffraction pattern is generated that is characteristic of the material's crystal structure. imim.pl

For calcium-aluminum-phosphonate materials, SAED patterns can distinguish between amorphous and crystalline phases. Amorphous materials produce diffuse, halo-like diffraction rings, whereas crystalline materials generate a pattern of distinct spots (from a single crystal) or sharp rings (from a polycrystalline aggregate). researchgate.net In studies of related calcium phosphate and aluminum phosphonate materials, SAED has been crucial for phase identification. researchgate.netnih.gov For example, SAED patterns have been used to identify the formation of specific crystalline phases like hydroxyapatite in calcium phosphate systems or to confirm the triclinic phase in lamellar aluminum phosphonates. mdpi.comnih.gov The technique is sensitive enough to detect nanocrystalline domains that may not be easily resolved by bulk characterization methods like XRD. scispace.com

TEM is particularly valuable for studying the interfaces within calcium-aluminum-phosphonate composites or coated structures. When used as nanofillers in polymer matrices, for instance, TEM can visualize the dispersion of the phosphonate particles and the quality of the interface between the filler and the polymer. beilstein-journals.org A well-bonded interface is crucial for the mechanical and barrier properties of the resulting composite. beilstein-journals.org

In cases where calcium-aluminum-phosphonate is used as a coating on other substrates, TEM cross-sectional analysis can reveal the thickness, uniformity, and adhesion of the coating layer. Energy-Dispersive X-ray Spectroscopy (EDX or EDS) mapping, often performed in conjunction with scanning TEM (STEM), can provide elemental distribution maps of calcium, aluminum, phosphorus, and oxygen across the interface, confirming the composition of the coating and detecting any elemental diffusion between the coating and the substrate. mdpi.comrice.edu

Interactive Data Table: TEM Findings for Related Phosphonate Materials

The following table summarizes typical nanostructural data obtained via TEM for materials related to this compound, illustrating the type of information that can be gathered.

| Material System | Observed Morphology | Particle/Feature Size | SAED/Crystallinity Information | Reference |

| Phenyl-functionalized Aluminum Phosphonate (Ph-ALPO-1) | Irregular, composed of rod-like particles | 20–30 nm | Crystalline, triclinic phase identified | mdpi.com |

| Zoledronic Acid-Calcium Complexes | Varies with synthesis conditions (e.g., temperature, concentration) | Not specified, but images show nanoscale features | Crystalline complexes formed | nih.gov |

| Calcium Phenylphosphonate (CaPhP) | Layered sheets | Not specified | Crystalline layered structure | beilstein-journals.org |

| Aluminum Phosphate | Extremely thin nanoplates | Wide range of lateral dimensions | Complex crystal structures (triclinic and monoclinic) | mdpi.com |

Theoretical and Computational Chemistry of Calcium Aluminum Phosphonate Interactions

Quantum Chemical Methods for Electronic Structure and Bonding

Quantum chemical methods are powerful tools for elucidating the electronic structure and the nature of chemical bonds within materials. cea.fr These methods, which are based on the principles of quantum mechanics, can provide detailed information about orbital interactions, charge distribution, and bonding characteristics. cea.fr

Density Functional Theory (DFT) Calculations on Coordination and Interactions

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. esqc.orgyoutube.com It is particularly effective in studying the coordination environment and interactions within complex materials like calcium-aluminum-phosphonates. DFT calculations have been successfully employed to understand the geometry, electronic properties, and bonding in various related systems, including calcium apatites and metal-phosphonate complexes. aps.orgnih.gov

In the context of calcium-aluminum-phosphonate systems, DFT calculations can predict the stable coordination numbers of aluminum and calcium ions. For instance, in cementitious calcium aluminate silicate (B1173343) hydrate (B1144303) (C-A-S-H), first-principles calculations predicted that aluminum is incorporated into the bridging sites of silicate chains, with a stable coordination number of six at high Ca:Si ratios and water content. acs.org Specifically, the formation of silicate-bridging [AlO₂(OH)₄]⁵⁻ complexes, stabilized by hydroxyl ligands and charge-balancing calcium ions, was predicted and later confirmed experimentally. acs.org The relative energies of different aluminum coordination geometries (IV, V, and VI) can be calculated, revealing that at higher Ca:Si ratios, six-fold coordinated aluminum (Al(VI)) can be more stable than four-fold coordinated aluminum (Al(IV)). acs.org

Furthermore, DFT can be used to analyze the charge distribution and bonding characteristics through methods like Natural Bond Orbital (NBO) analysis. nih.gov This can reveal the degree of ionic versus covalent character in the metal-ligand bonds. For example, in Ca(II) and Zn(II) porphyrazine complexes, NBO analysis showed that the Ca-N bonds have a larger ionic contribution compared to the Zn-N bonds. nih.gov Such insights are critical for understanding the reactivity and interaction of calcium and aluminum with phosphonate (B1237965) groups.

The following table summarizes key parameters and findings from DFT calculations on related systems, which can be extrapolated to understand calcium-aluminum-phosphonate interactions.

| System Studied | DFT Functional/Method | Key Findings |

| Calcium Aluminate Silicate Hydrate (C-A-S-H) | Not specified in abstract | Prediction of Al(VI) stability at high Ca:Si ratios; formation of [AlO₂(OH)₄]⁵⁻ complexes. acs.org |

| Calcium Phosphonates | Gauge Including Projector Augmented Wave (GIPAW) | Accurate structural models in agreement with experimental NMR data. researchgate.net |

| Ca(II) and Zn(II) Porphyrazine Complexes | Not specified in abstract | Ca-N bonds have a larger ionic contribution than Zn-N bonds. nih.gov |

| Calcium Apatites | Ab initio O-LCAO-DFT | All systems are wide band-gap insulators; dominated by PO₄ sublattice and Ca channels. aps.org |

Molecular Dynamics Simulations for Dynamic Behavior and Interfacial Processes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of the dynamic evolution of the system, offering insights into processes that are not accessible through static calculations. wikipedia.org This technique is particularly valuable for investigating the dynamic behavior of complex systems and interfacial phenomena, such as those occurring in calcium-aluminum-phosphonate interactions. ugr.esuel.ac.uk

MD simulations can be used to study the influence of phosphonates on the hydration shell of calcium ions. For example, first-principles MD simulations have shown that the presence of 1-hydroxy ethylidene-1,1-diphosphonic acid (HEDP) can increase the frequency of water exchange in the hydration shell of Ca²⁺, which in turn affects its reactivity in solution. ugr.es This dynamic effect can influence the dissolution and precipitation processes on mineral surfaces like calcite. ugr.es

At the interface between a solid and a solution, MD simulations can model the adsorption of molecules and the initial stages of nucleation and growth. In the context of calcium carbonate scale inhibition, MD simulations can help to understand how phosphonate inhibitors interact with the crystal surface, blocking active growth sites. rsc.orgtuni.fi The simulations can reveal the preferred binding sites, the orientation of the adsorbed molecules, and the nature of the interactions (e.g., electrostatic, hydrogen bonding). mdpi.com

Furthermore, MD simulations are instrumental in studying the structure and dynamics of complex hydrated materials, such as calcium-silicate-hydrate (C-S-H) gels found in cement. uel.ac.ukmdpi.com These simulations can provide details about the arrangement of atoms, the connectivity of the silicate chains, and the distribution of water and ions within the gel structure. mdpi.com By extension, these methods can be applied to understand the atomic-level structure of calcium-aluminate-phosphonate hydrates and how the incorporation of aluminum and phosphonate modifies the structure and properties of the material. For instance, MD simulations have been used to investigate the reinforcement of cement composites with materials like graphene oxide, where Ca²⁺ and Al³⁺ ions play a crucial role in bridging the graphene oxide with the silicate chains. mdpi.com

The following table presents examples of how MD simulations have been applied to study systems relevant to calcium-aluminum-phosphonate interactions.

| System/Process Studied | Simulation Type | Key Insights |

| Ca²⁺ hydration in the presence of HEDP | First-principles MD | HEDP increases water exchange in Ca²⁺ hydration shell, affecting reactivity. ugr.es |

| Surfactant adsorption at oil-water interface | Classical MD | Surfactants can effectively adsorb magnesium and calcium ions at the interface. mdpi.com |

| Calcium-Silicate-Hydrate (C-S-H) structure | Classical MD | Provides insights into atomic arrangement, chain connectivity, and ion distribution. mdpi.com |

| Cement hydration | Classical MD | Elucidates nucleation and growth of hydration products at the molecular level. uel.ac.uk |

Lattice Energy Minimization and Crystal Structure Prediction

Lattice energy minimization is a computational technique used to determine the most stable arrangement of atoms in a crystal lattice by minimizing the total energy of the system. This method is a powerful tool for predicting the crystal structures of inorganic solids and for refining experimentally determined structures. The total lattice energy is typically calculated as the sum of long-range electrostatic interactions (often using an Ewald summation) and short-range interactions described by pair potentials.

The process of crystal structure prediction often involves generating a large number of trial structures, which are then subjected to energy minimization. ucl.ac.uk Various methods can be used to generate these initial structures, such as random arrangements of atoms or molecules within a given unit cell volume. The structures are then optimized to find the local and global minima on the potential energy surface.

For complex materials like calcium-aluminum-phosphonates, where single crystals suitable for diffraction studies may be difficult to obtain, crystal structure prediction methods can provide invaluable structural models. These predicted structures can then be validated by comparing calculated properties, such as powder X-ray diffraction patterns or solid-state NMR parameters, with experimental data. researchgate.net

A successful application of this approach was demonstrated for the rutile polymorph of TiO₂, where energy minimization methods were able to find the correct crystal structure starting from random atomic distributions. This highlights the potential of these techniques for predicting the structures of other inorganic materials. In the context of metal-phosphonates, these methods can help to understand the different coordination modes of the phosphonate ligands and the resulting crystal packing. researchgate.net The interplay between the organic and inorganic components of these hybrid materials can lead to a wide variety of structures, which can be systematically explored using computational methods. mdpi-res.com

The accuracy of lattice energy minimization and crystal structure prediction is highly dependent on the quality of the interatomic potentials used to describe the interactions between atoms. For ionic and semi-ionic systems like calcium-aluminum-phosphonates, these potentials typically include a Coulombic term for electrostatic interactions and terms for short-range repulsion and van der Waals attraction. Developing accurate force fields is a critical aspect of this field of research.

Computational Modeling of Adsorption and Precipitation Mechanisms

Computational modeling plays a crucial role in understanding the mechanisms of adsorption and precipitation, which are fundamental processes in the formation and interaction of calcium-aluminum-phosphonate compounds. These models can range from quantum mechanical calculations on small clusters to classical simulations of large systems, providing insights at different length and time scales.

Adsorption of phosphonates onto mineral surfaces is a key step in processes like scale inhibition and surface modification. Computational models can be used to study the interaction between phosphonate molecules and surfaces such as calcite (CaCO₃) or aluminum oxides. ugr.esrsc.org DFT calculations can be employed to determine the adsorption energy of different phosphonate species on various crystal faces, identifying the most favorable binding sites and configurations. mdpi.com These calculations can also reveal the nature of the surface-adsorbate bond, whether it is primarily electrostatic or involves covalent character. mdpi.com

The precipitation of calcium-phosphonate or calcium-aluminum-phosphonate phases from solution is a complex process involving nucleation and crystal growth. Computational models can help to elucidate the underlying mechanisms. For example, MD simulations can be used to study the formation of pre-nucleation clusters in solution and their subsequent aggregation to form a solid phase. chemrxiv.org These simulations can provide information on the structure and composition of these early-stage clusters.

Furthermore, computational models can be used to investigate the role of various factors, such as pH, temperature, and the presence of other ions, on the adsorption and precipitation processes. For instance, the speciation of phosphonates in solution is highly pH-dependent, which in turn affects their interaction with mineral surfaces and their tendency to precipitate with calcium and aluminum ions. acs.orgsemanticscholar.org Computational studies can model these effects by considering the different protonation states of the phosphonate molecules.

A coupled adsorption/precipitation model has been used to describe the retention of phosphonate scale inhibitors in carbonate formations. acs.org This type of model accounts for both the adsorption of the inhibitor onto the rock surface and its precipitation as a salt with divalent cations like Ca²⁺. acs.org Such models are essential for predicting the performance of scale inhibitors in industrial applications.

Reaction Mechanisms and Interfacial Phenomena in Calcium Aluminum Phosphonate Systems

Dissolution-Precipitation Mechanisms Involving Phosphonates with Calcium and Aluminum

Phosphonates can induce the dissolution of certain calcium- and aluminum-containing minerals, followed by the precipitation of new, often layered, calcium-aluminum-phosphonate phases. This process is central to their function as retarders in cement hydration. researchgate.netacs.org

In the context of cement, phosphonic acids like nitrilotris(methylene)phosphonic acid (H6ntmp) react with calcium-rich phases such as tricalcium silicate (B1173343) (C3S) and tricalcium aluminate (C3A). researchgate.netacs.org The initial step involves the extraction of calcium from these mineral surfaces by the phosphonic acid. This enhances the solubility of calcium and can promote the dissolution of the original mineral structure. researchgate.netacs.org For instance, in the presence of H6ntmp, the hydration of C3A is significantly inhibited as the phosphonic acid primarily reacts with calcium rather than aluminum, leading to the formation of a calcium-phosphonate-rich layer on the C3A surface. acs.org

Following dissolution, a precipitation process occurs where a layered calcium phosphonate (B1237965), such as [Ca(H4ntmp)(H2O)]∞, forms and binds to the surface of the cement grains. researchgate.netacs.org This newly formed layer acts as a diffusion barrier, impeding the transport of water to the unreacted mineral surface and thereby inhibiting further hydration. researchgate.netacs.org This dissolution-precipitation mechanism effectively "poisons" the mineral surface against further reaction. Some researchers propose that the precipitation of a Ca-phosphonate layer is a key mechanism for blocking the dissolution of anhydrous cement phases. rsc.orgresearchgate.net

The interaction is not limited to synthetic materials. In natural systems, the presence of calcium and aluminum ions can influence the behavior of phosphonates. For example, studies on the adsorption of phosphonates onto goethite (an iron oxyhydroxide) have shown that calcium ions can enhance phosphonate adsorption, particularly at higher pH values, by forming ternary surface complexes. amazonaws.com This suggests that in environments containing both calcium and aluminum, complex co-precipitation and surface precipitation reactions are likely to occur. researchgate.netnih.gov

Table 1: Effect of Phosphonates on Cement Mineral Hydration

| Cement Mineral | Phosphonate | Observed Effect | Mechanism | Reference |

| Tricalcium Silicate (C3S) | H6ntmp | No C-S-H formation, surface becomes Ca-rich | Formation of various calcium phosphonates on the surface | acs.org |

| Tricalcium Aluminate (C3A) | H6ntmp | Severely inhibited hydration | Phosphonic acid reacts with Ca to form a Ca-P-rich layer | acs.org |

| Portland Cement | H6ntmp | Formation of a Ca- and P-rich surface layer | Precipitation of a layered calcium phosphonate coating | researchgate.netacs.org |

Chelation and Complexation Dynamics of Phosphonate Ligands with Metal Ions

Phosphonates are highly effective chelating agents, capable of binding tightly to di- and trivalent metal ions, including calcium (Ca²⁺) and aluminum (Al³⁺). wikipedia.org This ability is fundamental to their function as scale inhibitors and water softeners. wikipedia.org The strength of this chelation is influenced by several factors, including the number of phosphonic acid groups on the molecule, the pH of the solution, and the nature of the metal ion. wikipedia.org

The phosphonate group, -PO(OH)₂, and its deprotonated forms can coordinate with metal ions through the oxygen atoms. The stability of the resulting metal complexes generally increases with the number of phosphonic acid groups. wikipedia.org For example, polyphosphonates like aminotris(methylenephosphonic acid) (ATMP) and diethylenetriaminepenta(methylenephosphonic acid) (DTPMP) are powerful chelating agents due to their multiple binding sites. The introduction of an amine group into the phosphonate molecule, as seen in NTMP, EDTMP, and DTPMP, further enhances their metal-binding capabilities. wikipedia.org

The stability of metal-phosphonate complexes often follows the order Fe³⁺ > Al³⁺ > Ca²⁺ > Mg²⁺, with ferric iron forming the most stable complexes. waterlinepublication.org.uk This high affinity for trivalent cations like aluminum is a key aspect of their interaction in relevant systems. waterlinepublication.org.uk However, the specific stability can vary depending on the phosphonate structure and the pH. At acidic or neutral pH, the stability constants of phosphonate complexes with heavy metal ions may be lower than those of aminopolycarboxylic acid chelants like EDTA, though this is not always the case at higher pH. waterlinepublication.org.uk

In solution, phosphonates and metal ions can form a variety of complex species. For instance, studies with diazacrown ethers bearing phosphonate groups have shown the formation of both 1:1 (metal-to-ligand) and 2:1 complexes with divalent metal ions. rsc.org The formation of these complexes is a dynamic process influenced by pH, as protonation and deprotonation of the phosphonate groups affect their coordination ability. For example, geminal bis(phosphonates) can interact with trivalent metal ions even at very low pH, forming protonated, water-soluble "out-of-cage" complexes. researchgate.net As the pH increases, these complexes can become neutral and less soluble. researchgate.net

The chelation process is crucial for preventing the formation of insoluble precipitates, or scale. wikipedia.org By sequestering metal ions like Ca²⁺, phosphonates keep them in solution and prevent them from reacting with anions like carbonate or sulfate (B86663) to form scale.

Table 2: General Stability Order of ATMP-Metal Complexes

| Metal Ion | Relative Stability |

| Fe³⁺ | Most Stable |

| Al³⁺ | High Stability |

| Ca²⁺ | Moderate Stability |

| Mg²⁺ | Lower Stability |

| Source: waterlinepublication.org.uk |

Surface Adsorption and Inhibition Mechanisms on Mineral Phases

Phosphonates are known for their strong adsorption onto various mineral surfaces, a key mechanism behind their effectiveness as scale and corrosion inhibitors. semanticscholar.org This adsorption is driven by the high polarity of the phosphonate groups and their negative charge when deprotonated, which allows them to bind to positively charged sites on mineral surfaces. semanticscholar.org

The primary mechanism of action for many phosphonate-based scale inhibitors is their adsorption onto the active growth sites of mineral crystals, such as calcium carbonate or barium sulfate. uoc.grmdpi.com By adsorbing onto these sites, they physically block the addition of further ions from the solution, thereby "poisoning" the crystal growth process and preventing the scale from forming. uoc.gronepetro.org This is often referred to as a "threshold effect," where substoichiometric amounts of the inhibitor can prevent the precipitation of much larger quantities of scale-forming minerals.

Molecular dynamics simulations have provided insights into the adsorption process. For instance, phosphonate-based scale inhibitors have been shown to adsorb onto calcite surfaces primarily as hydrated outer-sphere surface complexes. nih.gov This is in contrast to some carboxylate-based inhibitors which can form both inner- and outer-sphere complexes. nih.gov The weaker adsorption of phosphonates compared to carboxylates in some cases can be advantageous, as it may lead to reduced loss of the inhibitor into the reservoir formation in oilfield applications. nih.gov

The presence of other ions in solution can influence the adsorption of phosphonates. For example, the presence of calcium ions can significantly increase the adsorption of phosphonates onto goethite, an iron oxyhydroxide mineral. amazonaws.com This is thought to occur through the formation of ternary surface complexes, where the calcium ion bridges the phosphonate and the mineral surface. semanticscholar.org

In the context of cement hydration, the adsorption of phosphonates onto the surfaces of cement minerals and their hydration products is a critical step in the retardation mechanism. rsc.org It has been proposed that phosphonates adsorb onto the nuclei of calcium silicate hydrate (B1144303) (C-S-H) and calcium hydroxide (B78521), poisoning their growth. rsc.org The interaction with aluminate phases is also significant, as the adsorption of phosphonates onto ettringite or their complexation with aluminum ions in the pore solution can affect their availability to retard the silicate reaction. rsc.org

Table 3: Adsorption Characteristics of Phosphonates

| Property | Description | Reference |

| Driving Force | High polarity and negative charge of phosphonate groups. | semanticscholar.org |

| Mechanism | Adsorption onto active crystal growth sites, blocking further growth. | uoc.grmdpi.com |

| Complex Type (on Calcite) | Predominantly hydrated outer-sphere surface complexes. | nih.gov |

| Influence of Cations | Divalent and trivalent cations like Ca²⁺ can enhance adsorption through ternary complex formation. | amazonaws.comsemanticscholar.org |

Nucleation and Growth Inhibition Mechanisms

Phosphonates are effective inhibitors of both the nucleation and growth of sparingly soluble salts, which is a cornerstone of their application as scale inhibitors. ampp.orgugr.es They can interfere with the crystallization process at its earliest stages, preventing the formation of stable crystal nuclei, and can also slow or halt the growth of existing crystals. ugr.es

The inhibition of nucleation is thought to occur through the interaction of phosphonate molecules with pre-nucleation clusters or embryos. ugr.es By adsorbing onto these nascent structures, phosphonates can increase the energy barrier for the formation of a stable nucleus, thus delaying or preventing precipitation. ugr.es This effect has been observed for various mineral scales, including calcium carbonate, calcium sulfate, and barium sulfate. ampp.org For instance, even at low concentrations (in the range of 0.1 to 10 mg/L), phosphonates can achieve 100% inhibition of nucleation and growth for these common scales. ampp.org

Once nuclei have formed, phosphonates can inhibit their growth by adsorbing onto the crystal surfaces, particularly at the active growth sites like kinks and steps. mdpi.com This adsorption blocks the incorporation of new ions into the crystal lattice, effectively stunting crystal growth. mdpi.com This mechanism can also lead to a modification of the crystal habit or morphology, as the inhibitor may preferentially adsorb to certain crystallographic faces. researchgate.net

In the context of cement, several proposed mechanisms for retardation by phosphonates involve the inhibition of nucleation and growth. One theory suggests that phosphonates poison the nuclei of the main hydration products, calcium silicate hydrate (C-S-H) and calcium hydroxide. rsc.orgresearchgate.net By adsorbing onto these nuclei, they prevent their growth into larger, interlocking structures that are responsible for the setting and hardening of cement. rsc.org Another related mechanism involves the formation of insoluble clusters of calcium-phosphonate complexes on the surfaces of the anhydrous cement grains, which physically prevents further hydration. rsc.org

Studies on the hydration of tricalcium silicate (C3S) in the presence of phosphonates have shown a significant influence on the nucleation or growth of C-S-H. rsc.org The observed high supersaturation of C-S-H in the pore solution, combined with an undersaturation of C3S, points towards an inhibition of C-S-H nucleation or growth as a primary retarding mechanism for most phosphonates. rsc.org

Table 4: Inhibitory Action of Phosphonates on Crystallization

| Stage of Crystallization | Mechanism of Inhibition | Consequence | Reference |

| Nucleation | Adsorption onto pre-nucleation clusters, increasing the energy barrier for nucleus formation. | Delays or prevents the onset of precipitation. | ugr.es |

| Crystal Growth | Adsorption onto active growth sites (kinks, steps) on the crystal surface. | Halts or slows down crystal growth; can modify crystal habit. | mdpi.comresearchgate.net |

Hydrolytic Stability and Degradation Pathways

The carbon-phosphorus (C-P) bond that characterizes phosphonates is known for its high stability towards hydrolytic cleavage, as well as oxidative and thermal decomposition, especially when compared to the P-O, P-S, and P-N bonds found in other organophosphorus compounds. oieau.fr This inherent stability contributes to their persistence and effectiveness in harsh industrial environments, such as those with high temperatures and extreme pH levels. wikipedia.org

Despite their general stability, phosphonates can undergo degradation through several pathways. While direct hydrolysis of the C-P bond is difficult, it can occur under certain conditions. wikipedia.org For instance, a slow, light-independent hydrolytic cleavage of the C-P bond has been observed in solution. oieau.fr This process appears to be facilitated by the presence of divalent cations and aerobic conditions, and it is particularly active for nitrogen-containing phosphonates. oieau.fr

The degradation of phosphonates can also be mediated by free radicals. oieau.fr Systems that generate free radicals, such as those involving riboflavin (B1680620) and light or copper ions and hydrogen peroxide, can efficiently cleave the C-P bond, leading to the release of orthophosphate. oieau.fr In industrial settings where oxidizing biocides are used, such as in cooling water systems, phosphonates can be degraded. uoc.gr For example, hypobromite-based biocides can react with and decompose phosphonates like AMP, with the ultimate degradation product being inorganic phosphate (B84403). uoc.gr This degradation can be problematic, as it not only reduces the concentration of the active scale inhibitor but can also lead to the precipitation of calcium phosphate in waters with high hardness. uoc.gr

Microbial degradation is another important pathway for the breakdown of phosphonates in the environment. nih.govmsu.ru Many microorganisms, particularly bacteria, possess enzymatic pathways capable of cleaving the stable C-P bond. nih.gov These pathways include hydrolytic, radical-based, and oxidative mechanisms. nih.gov For example, the enzyme phosphonoacetaldehyde (B103672) hydrolase (phosphonatase) is involved in a hydrolytic pathway for the degradation of 2-aminoethylphosphonate (AEP), a common natural phosphonate. msu.ru The C-P lyase pathway is another significant mechanism that can degrade a wide range of phosphonates. nih.govmsu.ru

The thermal stability of metal-phosphonate frameworks (MPFs) is also a relevant area of study. While generally more stable than their metal-carboxylate counterparts, their stability can be influenced by their structure and the surrounding environment. nih.gov For example, the degradation temperature of a tin-phosphonate framework was found to be dependent on the presence of unbounded phosphonate linkers. nih.gov

Advanced Applications in Materials Science and Engineering Research

Development of Cementitious Materials with Tailored Properties

The construction industry is a major consumer of materials, and the modification of cementitious materials to achieve specific, desirable properties is a key area of research. The incorporation of phosphonates, such as calcium aluminum phosphonate (B1237965), offers a pathway to precisely control the behavior of cement during and after hydration.

Role of Phosphonates in Cement Hydration Kinetics and Rheology